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Compound of Interest

methyl 3-cyclopropyl-2-
Compound Name:

hydroxypropanoate
CAS No.: 1598962-96-9
Cat. No.: B6155659

Get Quote

Executive Summary & Structural Context
Methyl 3-cyclopropyl-2-hydroxypropanoate (MW: 144.17 Da, Formula: C
H

O

) presents a unique analytical challenge due to the coexistence of a strained cyclopropyl ring
and a polar

-hydroxyl group.

Accurate identification requires distinguishing this molecule from isomeric unsaturated hydroxy
esters. While Electrospray lonization (ESI) is common for biological assays, Electron Impact
(El) ionization (70 eV) remains the gold standard for structural elucidation and fingerprinting of
this intermediate.

Key Analytical Differentiator: The competition between the charge-retention on the
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-hydroxy ester moiety (m/z 89) and the stability of the cyclopropylcarbinyl cation (m/z 55)
defines the spectral signature.

Comparative Methodology: El vs. ESI vs. TMS-
Derivatization

To ensure robust identification, researchers must select the ionization mode that balances
molecular ion stability with informative fragmentation.

- Method A: Direct El Method B: TMS- Method C: ESI (+)
eature
(70 eV) Derivatization (El) (LC-MS)
. » Structural Quantitation & GC Molecular Weight
Primary Utility ) o ) ] )
Fingerprinting Resolution Confirmation

- Strong [M+H]
Weak / Absent (m/z Strong [M-15]

Molecular lon (M+)

144) (miz 201) or [M+Na]
Base Peak m/z 89 or 55 m/z 73 (TMS group) [M+H]
o High (Reveals Medium (Dominated Low (Little
Specificity )
backbone) by TMS) fragmentation)
o ) ~0.1-1 ng (Better peak
Limit of Detection ~1-10 ng <0.1ng

shape)

Recommendation: Use Method A for initial structural verification of raw materials. Use Method
B (Silylation with BSTFA) for quantitative impurity profiling in reaction mixtures to prevent
thermal degradation of the

-hydroxy group.

Fragmentation Mechanism Analysis (Direct EIl)

The fragmentation of methyl 3-cyclopropyl-2-hydroxypropanoate under standard El
conditions (70 eV) is governed by three primary pathways.

Pathway A: -Cleavage (Dominant)
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The hydroxyl group at C2 directs ionization. Homolytic cleavage occurs at the C2-C3 bond,
stabilizing the charge on the oxygenated fragment.

e Mechanism: Radical site initiation at the hydroxyl oxygen or carbonyl oxygen leads to
scission of the C2-C3 bond.

» Diagnostic lon:m/z 89

 Significance: This peak confirms the

-hydroxy methyl ester core. If this peak is shifted (e.g., to m/z 103), it indicates a change in
the ester alkyl group (e.g., ethyl ester).

Pathway B: Cyclopropylcarbinyl Cleavage

The strained cyclopropyl ring facilitates cleavage at the C3 position.

» Mechanism: Cleavage of the C2-C3 bond can also retain charge on the alkyl side, forming
the cyclopropylmethyl cation.

» Diagnostic lon:m/z 55

o Secondary Fragments: The cyclopropyl ring often opens to form linear allyl cations (m/z 41).

Pathway C: Alkoxy Radical Loss

e Mechanism: Loss of the methoxy group (

) or the carbomethoxy group (
).

e Diagnostic lon:m/z 85

. This corresponds to the

fragment.
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Visualization of Fragmentation Pathways[1][2][3][4]
[51[6][7][8]

The following diagram illustrates the competitive fragmentation pathways derived from the
molecular ion.

Molecular lon (M+)
[Cyclopropyl-CH2-CH(OH)-COOCH3]

| I |
: Neutral Radical 1 Neutral Radical : Neutral Radical :
I
miz 144 !

[Cyclopropyl-CH2]» | 1 CH(OH)COOCH3 ! I «COOCH3 |
L I

_________________________________________
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Fragment A (Base Peak Candidate) Fragment B Fragment C

[CH(OH)-COOCH3]+ [Cyclopropyl-CH2]+ [Cyclopropyl-CH2-CH(OH)]+
m/z 89 m/z 55 m/z 85

\-CH2 (Rearrangement)

Fragment D

[C3H5]+ (Allyl/Cyclopropyl)
m/z 41

Click to download full resolution via product page

Caption: Competitive fragmentation pathways of Methyl 3-cyclopropyl-2-hydroxypropanoate
under 70 eV EI.

Experimental Protocol: GC-MS Identification

To validate the identity of this compound, follow this standardized protocol. This workflow
ensures separation from potential synthesis byproducts (e.g., linear alkenes).

Step 1: Sample Preparation
¢ Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM).
» Derivatization (Optional but Recommended): Add 50 pL of BSTFA + 1% TMCS to 100 pL of

sample. Incubate at 60°C for 30 mins. Why? This prevents peak tailing caused by the free
hydroxyl group interacting with the GC liner.
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Step 2: GC Parameters

e Column: DB-5ms or equivalent (30m x 0.25mm x 0.25um).
o Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
e Inlet: Split 20:1, 250°C.
e Oven Program:
o Hold at 60°C for 1 min.
o Ramp 15°C/min to 280°C.

o Hold 5 mins.

Step 3: MS Parameters[9]

e Source Temp: 230°C.
e Quad Temp: 150°C.
e Scan Range: m/z 35 — 350.

e Threshold: 100 counts.

Step 4: Data Interpretation Criteria

For a positive ID, the spectrum must meet these criteria:
¢ Retention Time: Matches standard (approx. 8-10 min on DB-5ms depending on flow).
o Key lon Ratios (Native):

o m/z 89 (Base Peak or >80%)

o m/z 55 (>50%)

o m/z 41 (>40%)[1]
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o m/z 144 (<5%, often barely visible)
o Key lon Ratios (TMS-Derivative):

o m/z 73 (Base Peak)

o m/z 201 ([M-15]

, diagnostic for TMS methyl loss)

o m/z 147 (Rearrangement ion characteristic of polysiloxanes/TMS esters)

Distinguishing from Isomers

A critical risk in drug development is confusing the cyclopropyl moiety with isomeric
unsaturated chains (e.g., methyl 2-hydroxy-4-pentenoate).

Diagnostic Feature Cyclopropyl Compound Unsaturated Isomer (Alkene)

) High (Stable )
m/z 55 Intensity , , Medium/Low
cyclopropylcarbinyl cation)

m/z 41 Intensity High (Ring fragmentation) High (Allyl cation)

Present (if terminal vinyl group
m/z 69 Absent/Low _

exists)
Hydride Abstraction Cl (M-1) is prominent Cl (M+1) is prominent

Scientific Insight: The presence of the cyclopropyl ring often results in a higher abundance of
m/z 55 compared to linear alkene isomers due to the resonance stabilization of the
cyclopropylcarbinyl cation before it rearranges to the allyl cation.

References
o Fragmentation of Alpha-Hydroxy Esters: McLafferty, F. W., & Turecek, F. (1993).

Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for -
cleavage mechanisms).
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o Cyclopropyl Fragmentation Patterns: Nibbering, N. M. M., & de Boer, T. J. (1968). Mass
spectrometry of cyclopropyl compounds. Tetrahedron, 24(4), 1415-1426. Link

e General Lipid/Ester Protocols: Christie, W. W. (n.d.). Mass Spectrometry of Fatty Acid
Derivatives. Lipid Maps. Link

 Derivatization Techniques: Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas
Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis
and identification of cyclopropane image diagram doc brown's advanced organic chemistry
revision notes [docbrown.info]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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